![molecular formula C23H20ClN5 B2821980 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384793-71-9](/img/structure/B2821980.png)
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Molecular Structure Analysis
The molecular structure of this compound is confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .科学的研究の応用
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Studies have demonstrated its cytotoxic effects on liver, breast, gastric, and endometrial carcinoma cells . The compound’s mechanism of action involves disrupting cellular processes critical for cancer cell survival and proliferation.
Antiviral Applications
Research has indicated that derivatives of this compound exhibit antiviral properties. These properties are particularly significant in the development of treatments for viral infections, including those caused by influenza and other respiratory viruses. The compound’s structure allows it to interfere with viral replication processes, making it a promising candidate for antiviral drug development .
Antipsychotic and Antidepressant Uses
The piperazine moiety in this compound is known for its role in modulating neurotransmitter systems. This makes it a valuable candidate for the development of antipsychotic and antidepressant medications. Its ability to interact with serotonin and dopamine receptors can help in managing conditions such as schizophrenia and major depressive disorder .
Antibacterial and Antifungal Activities
This compound has been studied for its antibacterial and antifungal properties. It has shown efficacy against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents. Its mechanism involves disrupting the cell walls and membranes of these pathogens, leading to their death .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory effects in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antihistamine and Anti-allergic Applications
Derivatives of this compound have been explored for their antihistamine and anti-allergic properties. They have shown effectiveness in reducing allergic reactions and symptoms of asthma. This is achieved through the inhibition of histamine release and modulation of immune responses .
Neuroprotective Effects
Research has also focused on the neuroprotective effects of this compound. It has shown potential in protecting neurons from damage caused by oxidative stress and neuroinflammation. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Antidiabetic Research
The compound has been investigated for its potential antidiabetic effects. It can modulate glucose metabolism and improve insulin sensitivity in animal models. This suggests that it could be developed into a therapeutic agent for managing diabetes and its complications .
特性
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5/c1-16-14-22(28-12-10-27(11-13-28)18-8-6-17(24)7-9-18)29-21-5-3-2-4-20(21)26-23(29)19(16)15-25/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQWWDRQWVZGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=CC=C(C=C5)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2821900.png)
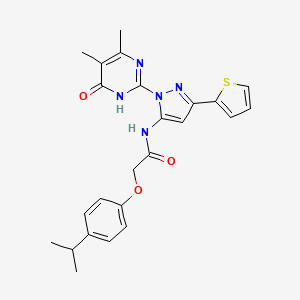
![7-[(2,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2821903.png)
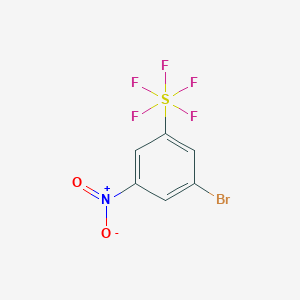
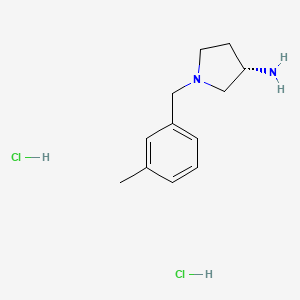
![Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride](/img/structure/B2821907.png)
![diethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2821909.png)
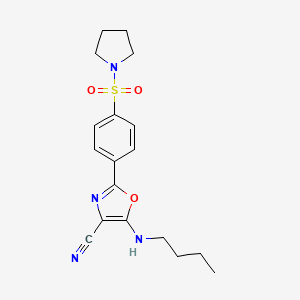
![(Z)-2-Cyano-3-[4-[[(E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2821913.png)
![4-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2821914.png)
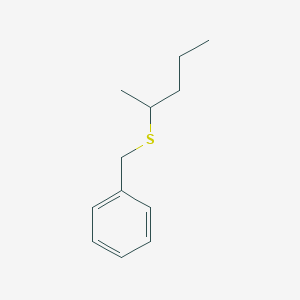
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2821916.png)
![N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2821917.png)
![2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine](/img/structure/B2821920.png)